molecular formula C17H13NO3 B000086 Graveoline CAS No. 485-61-0

Graveoline

Cat. No. B000086
CAS RN: 485-61-0
M. Wt: 279.29 g/mol
InChI Key: COBBNRKBTCBWQP-UHFFFAOYSA-N
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Description

Graveoline, a quinolone alkaloid extracted from Ruta graveolens, has garnered interest due to its biological activities, including potential anti-Alzheimer, anti-cancer, and phytotoxic effects. The compound's unique structure and properties have prompted extensive research into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of graveoline and its derivatives involves multiple steps, including the formation of the quinolone core and subsequent functionalization. Techniques such as the orthogonal engagement of o-haloaryl ynones with ammonia in the presence of Cu(I) for the one-pot synthesis of 4-(1H)-quinolones have been developed, proving efficient for synthesizing graveoline and related compounds (Singh et al., 2020).

Molecular Structure Analysis

Graveoline's molecular structure, identified as 1-methyl-methylenedioxyphenyl-4-quinolone, showcases its complex chemical nature, which is central to its biological activities. Advanced techniques, including X-ray crystallography, have been employed to confirm its structure and understand its interaction mechanisms at the molecular level (Arthur & Cheung, 1960).

Chemical Reactions and Properties

Research has focused on the reactivity of graveoline under various conditions, highlighting its ability to undergo transformations such as demethylenation, demethylation, and hydroxylation. These reactions are crucial for understanding its metabolic pathways and designing derivatives with enhanced activities (Liu, Guo, & Xi, 2022).

Physical Properties Analysis

Graveoline's physical properties, such as solubility and crystalline structure, have been extensively studied to facilitate its use in various applications. The isolation and crystallization processes have been optimized to achieve high purity and yield, essential for detailed scientific investigation and potential commercial use (Arthur & Cheung, 1960).

Chemical Properties Analysis

The chemical properties of graveoline, including its interaction with biological molecules and potential as a lead compound for therapeutic applications, have been a significant focus of research. Studies have shown its ability to inhibit acetylcholinesterase selectively, suggesting potential for treating Alzheimer's disease, and its cytotoxic effects against cancer cells, indicating possible anti-cancer applications (Zeng Li et al., 2016).

Scientific Research Applications

Metabolism Studies

Graveoline, extracted from Ruta graveolens, has been investigated for its metabolism in rat and human liver microsomes and hepatocytes. A study by Liu, Guo, and Xi (2022) utilized ultra-high performance liquid chromatography combined with quadrupole/time-of-flight mass spectrometry to identify graveoline metabolites, revealing 12 metabolites including phase I and II metabolites. This research is crucial for the development and safety evaluation of graveoline (Liu, Guo, & Xi, 2022).

Discovery and Isolation

Arthur and Cheung (1960) identified graveoline as a new alkaloid from Ruta graveolens, providing foundational knowledge for further studies into its properties and applications (Arthur & Cheung, 1960).

Phytotoxic Effects

Hale et al. (2004) reported the phytotoxic activity of graveoline, highlighting its potential use in agriculture and plant management. Their research demonstrated significant inhibition of growth and chlorophyll content in various plants, offering insights into natural herbicide development (Hale et al., 2004).

Synthesis and Anti-Angiogenesis Activity

An et al. (2010) synthesized graveoline derivatives and evaluated their anti-angiogenesis activities. This study is significant in exploring therapeutic applications, especially in cancer treatment, by inhibiting blood vessel formation (An et al., 2010).

Biosynthesis

Blaschke-Cobet and Luckner (1973) investigated the biosynthesis of graveoline in Ruta angustifolia, enhancing the understanding of its chemical formation and potentially guiding synthetic production methods (Blaschke-Cobet & Luckner, 1973).

Alzheimer's Disease Treatment Potential

Li et al. (2016) designed and synthesized graveoline analogs, finding them to exhibit selective inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer’s disease. This study suggests graveoline's potential as a lead compound for treating this neurodegenerative disease (Li, Mu, Wang, & Jin, 2016).

Photosynthesis Inhibition

Sampaio et al. (2018) evaluated graveoline as a photosynthesis inhibitor, providing a basis for its use as a natural herbicide. Their findings suggest its role in inhibiting electron and energy transfers in plants (Sampaio, Vieira, Bellete, King-Díaz, Lotina‐Hennsen, da Silva, & Veiga, 2018).

Cancer Research

Ghosh, Bishayee, and Khuda‐Bukhsh (2014) found that graveoline induces apoptosis and autophagy in skin melanoma cells, suggesting a potential role in cancer therapy, particularly for drug-resistant cancer cells (Ghosh, Bishayee, & Khuda‐Bukhsh, 2014).

Antimicrobial Synergistic Potential

Kamal, Hassan, Taib, and Soe May (2018) investigated graveoline's antimicrobial activity, especially in combination with erythromycin or vancomycin, against various bacterial strains. This research highlights its potential as a synergistic agent in antimicrobial therapies (Kamal, Hassan, Taib, & Soe May, 2018).

Safety And Hazards

The safety and hazards of Graveoline are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Graveoline and its analogs have shown potential as lead compounds for the treatment of Alzheimer’s disease . Future research may focus on the design and synthesis of new Graveoline analogs, as well as further exploration of their pharmacological effects .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBBNRKBTCBWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326593
Record name Graveoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Graveoline

CAS RN

485-61-0
Record name Graveoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Graveoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 205.5 °C
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
R Annunziata, S Cenini, G Palmisano… - Synthetic …, 1996 - Taylor & Francis
… In this paper we describe the optimisation of our methodology to prepare graveoline 2, a long-known alkaloid embodying the 4(1N)-quinolinone moiety.' The starting material in our …
Number of citations: 38 www.tandfonline.com
S Ghosh, K Bishayee… - Phytotherapy …, 2014 - Wiley Online Library
… In search of such a drug, we examined the efficacy of graveoline, a … Cytotoxicity of graveoline was tested by conducting MTT assay. … We found graveoline-induced Beclin-1 associated …
Number of citations: 47 onlinelibrary.wiley.com
S Singh, S Nerella, S Pabbaraja, G Mehta - Organic letters, 2020 - ACS Publications
… Next, our attention turned toward quinolone alkaloid graveoline 16 and its aromatized … 25, and further N-methylation led to alkaloid graveoline 16. The quinoline-based natural product …
Number of citations: 26 pubs.acs.org
ZY An, YY Yan, D Peng, TM Ou, JH Tan… - European journal of …, 2010 - Elsevier
A series of graveoline and graveolinine derivatives were synthesized. The biological results showed that most of graveoline derivatives possessed higher cytotoxicity and better …
Number of citations: 38 www.sciencedirect.com
LZM Kamal, MAA Adam, SNM Shahpudin, AN Shuib… - Mycopathologia, 2021 - Springer
… alkaloid, namely arborinine and graveoline. Both compounds were … Graveoline on the other hand was previously isolated from R… In this study, isolation of graveoline was performed with …
Number of citations: 6 link.springer.com
LZM Kamal, NM Hassan, NM Taib, MK Soe - Sains Malays, 2018 - journalarticle.ukm.my
Ruta angustifolia (L.) Pers. is a Rutaceous species which contains various anthranilic acid derived alkaloids including the bioactive quinolones. This study is aimed at identifying the …
Number of citations: 8 journalarticle.ukm.my
Z Li, C Mu, B Wang, J Jin - Molecules, 2016 - mdpi.com
… This study designed and synthesized a series of new graveoline … Results showed that the synthesized graveoline analogs … When the two sites in the graveoline parent ring substituting …
Number of citations: 11 www.mdpi.com
H Liu, S Guo, S Xi - Biomedical Chromatography, 2023 - Wiley Online Library
… To the best of our knowledge, there is no report regarding the metabolism of graveoline. … graveoline. Therefore, the goal of current work was to investigate the metabolism of graveoline …
HR Arthur, HT Cheung - Australian Journal of Chemistry, 1960 - CSIRO Publishing
… Evidence is cited which suggests that graveoline is a 1-methyl-methylenedioxyphenyl-4-quinolone … We have found in low yield (0.002 %) a third alkaloid now called graveoline which these …
Number of citations: 15 www.publish.csiro.au
SR Bandatmakuru, VR Arava - Synthetic Communications, 2018 - Taylor & Francis
… Graveoline is an alkaloid from ethanolic extract Ruta graveolens. However, one recent study reported synthetic graveoline derivatives to have anti-angiogenesis potential. [Citation8b] …
Number of citations: 8 www.tandfonline.com

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